molecular formula C18H17F3N4O2 B2996170 ethyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 692287-32-4

ethyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2996170
CAS No.: 692287-32-4
M. Wt: 378.355
InChI Key: GJNJXVFFIRHCRJ-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a pyrazolopyridine derivative characterized by:

  • Position 1: Methyl group (1-methyl).
  • Position 4: [3-(Trifluoromethyl)benzyl]amino substituent.
  • Position 5: Ethyl carboxylate ester.
  • Core structure: Pyrazolo[3,4-b]pyridine, a bicyclic scaffold with fused pyrazole and pyridine rings.

Properties

IUPAC Name

ethyl 1-methyl-4-[[3-(trifluoromethyl)phenyl]methylamino]pyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O2/c1-3-27-17(26)14-9-23-16-13(10-24-25(16)2)15(14)22-8-11-5-4-6-12(7-11)18(19,20)21/h4-7,9-10H,3,8H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNJXVFFIRHCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCC3=CC(=CC=C3)C(F)(F)F)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 692287-32-4) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

  • Molecular Formula : C18H17F3N4O2
  • Molecular Weight : 378.35 g/mol
  • Predicted Boiling Point : 459.9 ± 40.0 °C
  • Density : 1.36 ± 0.1 g/cm³
  • pKa : 5.02 ± 0.30

The pyrazolo[3,4-b]pyridine scaffold, which includes this compound, has been associated with several biological activities:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds with this scaffold have demonstrated significant inhibitory effects on CDK2 and CDK9, critical for cell cycle regulation and cancer progression. For instance, some derivatives have shown IC50 values as low as 0.36 µM against CDK2, indicating high potency .
  • Antimicrobial and Antifungal Activities : Research has indicated that derivatives similar to this compound exhibit moderate antifungal activities against various phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum, with some compounds achieving over 50% inhibition at concentrations of 100 µg/mL .

Biological Activities

The compound has been investigated for a variety of biological activities:

  • Anticancer Activity : Studies have shown that pyrazolo[3,4-b]pyridines can inhibit tumor cell proliferation in various human cancer cell lines such as HeLa and A375. The antiproliferative effects are attributed to their ability to inhibit key enzymes involved in cancer cell growth .
  • Anti-inflammatory Effects : Some derivatives have demonstrated potent anti-inflammatory properties by inhibiting COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial Properties : The compound exhibits broad-spectrum antimicrobial activities, including antibacterial and antifungal effects, making it a candidate for further development in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of CDK2 and CDK9
Anti-inflammatoryCOX-2 inhibition (IC50 comparable to celecoxib)
Antifungal>50% inhibition against Gibberella zeae
AntimicrobialBroad-spectrum activity

Notable Research Findings

  • A study highlighted the synthesis and characterization of various pyrazolo[3,4-b]pyridine derivatives, showcasing their potential therapeutic applications across multiple disease models .
  • Another investigation focused on the structure–activity relationships (SAR) of related compounds, revealing insights into how modifications can enhance biological efficacy .

Comparison with Similar Compounds

Substituent Variations at Position 4

The position 4 substituent critically influences bioactivity. Key analogs include:

Compound Name Position 4 Substituent Key Properties/Biological Activity Reference
Ethyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate [3-(Trifluoromethyl)benzyl]amino High lipophilicity (log P ~3.5), anti-leishmanial activity (IC50 <1 µM)
Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Phenylamino Moderate activity against Leishmania spp. (IC50 ~2–5 µM)
Ethyl 1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Methylthio (SMe) Reduced polarity; potential for oxidative metabolism
Ethyl 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Phenethylamino Extended alkyl chain may enhance receptor binding

Note: Log P and IC50 values are estimated based on structural analogs in cited studies.

Functional Group Modifications at Position 5

Replacing the ethyl ester with a carboxylic acid (e.g., via hydrolysis) increases hydrophilicity, altering pharmacokinetics:

Compound Name Position 5 Group Solubility (mg/mL) Bioactivity Impact Reference
Ethyl 6-(4-fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Ester ~0.1 (DMSO) Improved cell penetration
6-(4-Fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Carboxylic acid ~1.5 (aqueous) Enhanced plasma stability but reduced CNS uptake

Q & A

What are the optimal synthetic routes for this compound, and how can reaction conditions be modulated to improve yield?

The synthesis typically involves condensation of pyrazolo[3,4-b]pyridine precursors with substituted benzylamines. For example, ethyl 4-chloro-1-phenyl-pyrazolo[3,4-b]pyridine-5-carboxylate reacts with 3-(trifluoromethyl)benzylamine under reflux in toluene with trifluoroacetic acid (TFA) as a catalyst . Microwave-assisted coupling (e.g., PdCl₂(dppf)·CH₂Cl₂-mediated Suzuki reactions) can enhance efficiency for introducing aryl/heteroaryl groups . Yield optimization strategies include:

  • Adjusting TFA catalyst loading (e.g., 30 mol% for amine coupling) .
  • Testing polar aprotic solvents (DMF, DME) for microwave reactions to reduce side-product formation .
  • Purification via column chromatography or recrystallization from ethyl acetate/light petroleum ether .

Which spectroscopic and chromatographic techniques are critical for confirming structural integrity?

Key characterization methods include:

  • ¹H/¹³C NMR : To verify substituent positions and amine proton environments (e.g., δ 4.21 ppm for ethyl ester protons, δ 11.01 ppm for NH groups) .
  • IR spectroscopy : Confirms functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and NH/OH bonds (3240–2975 cm⁻¹) .
  • Mass spectrometry (ES-MS) : Validates molecular weight (e.g., observed [M+H]⁺ peaks matching theoretical values) .
  • Elemental analysis : Ensures purity (>95% C, H, N content) .

How does the 3-(trifluoromethyl)benzylamino moiety influence electronic and steric properties?

The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilicity at the pyridine ring and improving metabolic stability. Steric effects from the benzyl group can restrict rotational freedom, impacting binding to biological targets like Mycobacterium tuberculosis enzymes . Computational studies (DFT/B3LYP) show this group increases molecular polarity (dipole moment ~4.5 D) and reduces HOMO-LUMO gaps, influencing reactivity .

What strategies resolve contradictory bioactivity data across assay systems?

Discrepancies in IC₅₀ values (e.g., antileishmanial vs. antiviral assays) may arise from differences in cell permeability or assay pH. Mitigation strategies include:

  • Cross-validating results using standardized protocols (e.g., identical MOI for viral assays) .
  • Measuring log P to assess hydrophobicity-driven uptake variations .
  • Testing stability under physiological conditions (e.g., PBS buffer at 37°C for 24 hours) to rule out compound degradation .

How can molecular docking and DFT calculations predict binding modes and reactivity?

  • Docking : Use software like AutoDock Vina to model interactions with targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). The trifluoromethyl group shows strong van der Waals interactions in hydrophobic pockets .
  • DFT : CAM-B3LYP/6-311++G(d,p) calculations predict nucleophilic attack sites (e.g., C7 position in pyrazolo-pyridine core) and hyperpolarizability (β₀ ~1.2×10⁻³⁰ esu) for nonlinear optical applications .

What are key considerations for SAR studies on pyrazolo[3,4-b]pyridine derivatives?

  • Substituent variation : Replace the trifluoromethyl group with electron-donating (e.g., -OCH₃) or bulky groups (e.g., -CF₂CF₃) to assess steric/electronic effects on activity .
  • QSAR models : Use Hansch analysis to correlate log P and Sterimol parameters (e.g., B₂) with bioactivity. For antileishmanial derivatives, optimal log P ranges from 2.5–3.5 .

How should stability challenges during in vitro evaluation be addressed?

  • Storage : Prepare 10 mM DMSO stock solutions, aliquot, and store at –20°C with ≤3 freeze-thaw cycles to prevent degradation .
  • Buffer compatibility : Pre-test solubility in assay media (e.g., DMEM with 5% FBS) using dynamic light scattering (DLS) to detect aggregation .

What best practices compare in silico predictions with experimental results?

  • Validate docking poses with experimental crystallography (e.g., SHELXL-refined structures) .
  • Calibrate DFT-predicted spectra (UV/IR) against empirical data using root-mean-square deviation (RMSD) analysis .
  • Adjust QSAR coefficients iteratively to align calculated vs. observed IC₅₀ values .

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